molecular formula C18H19NO5S2 B2678005 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034239-56-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2678005
CAS No.: 2034239-56-8
M. Wt: 393.47
InChI Key: GGDDAGMQWVRLKE-UHFFFAOYSA-N
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Description

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy (-OCH₃) and methyl (-CH₃) group at the 4- and 2-positions, respectively. The sulfonamide nitrogen is attached to a hydroxy-substituted ethyl chain bearing two heterocyclic moieties: a furan-3-yl (oxygen-containing aromatic ring) and a thiophen-2-yl (sulfur-containing aromatic ring). This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-13-10-15(23-2)5-6-16(13)26(21,22)19-12-18(20,14-7-8-24-11-14)17-4-3-9-25-17/h3-11,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDAGMQWVRLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a sulfonamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N1O4SC_{15}H_{15}N_{1}O_{4}S with a molecular weight of approximately 303.3 g/mol. The structural arrangement imparts distinct chemical properties that may lead to various biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₅N₁O₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Biological Activity Overview

Research into compounds similar to this compound has indicated several potential biological activities:

The mechanism of action for this compound is not fully elucidated due to the lack of specific studies. However, it is hypothesized that the furan and thiophene moieties may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The sulfonamide group may also facilitate binding to proteins, potentially modulating their activity .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related compounds have provided insights into its potential biological activities:

  • Antibacterial Studies : A review highlighted the effectiveness of various furan derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance antimicrobial potency .
    CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
    Furan Derivative 12040
    Furan Derivative 24070
  • Anticancer Screening : Research on related benzo[b]furans indicated potent activity against cancer cells, with some compounds exhibiting lower IC50 values than standard treatments . This suggests that the incorporation of furan and thiophene rings could enhance anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several sulfonamide derivatives described in the evidence. Key comparisons include:

Sulfonamide Derivatives with Heterocyclic Substituents
  • Compounds [4–15] : These include sulfonamide-linked hydrazinecarbothioamides and triazoles with phenylsulfonyl and difluorophenyl groups. Unlike the target compound, these lack the hydroxy-ethyl-heterocyclic chain but share the sulfonamide backbone and aromatic substituents. Their IR spectra show characteristic C=S (~1250 cm⁻¹) and C=O (~1670 cm⁻¹) stretches, which would differ in the target compound due to its hydroxy and heterocyclic groups .
  • Compounds: These feature thiophen-2-yl groups attached to amine oxides or sulfonate esters (e.g., "(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate"). While structurally distinct, they highlight the prevalence of thiophene in sulfonamide-related pharmacophores .
Ethyl-Chain-Modified Sulfonamides
  • Compounds [2e, 2f] : These benzenesulfonamides feature ethyl chains with tert-butylphenyl or biphenyl groups and piperidinyloxy substituents. Their synthesis via radical-mediated reactions and characterization by NMR/HRMS suggests methodologies applicable to the target compound’s synthesis .

Spectroscopic Comparisons

Feature Target Compound [4–6] [2e, 2f]
C=O Stretch (IR) Absent (hydroxy group) 1663–1682 cm⁻¹ (hydrazinecarbothioamide) Absent (piperidinyloxy chain)
C=S Stretch (IR) Absent 1243–1258 cm⁻¹ Absent
NH Stretch (IR) ~3150–3319 cm⁻¹ (expected) 3150–3319 cm⁻¹ Not reported
Aromatic Signals (NMR) Multiple signals (furan, thiophene, benzene) Phenylsulfonyl/difluorophenyl peaks tert-butylphenyl/biphenyl signals

Key Differentiators

  • Heterocyclic Diversity: The target compound uniquely combines furan-3-yl and thiophen-2-yl groups on a single ethyl chain, unlike analogues with monocyclic or non-heterocyclic substituents.
  • Hydroxy Group : The central hydroxyl group may enhance hydrogen-bonding interactions, contrasting with ’s thione or ’s ether-linked chains.

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